Guanidine, 3-cyano-1,1-dibutyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dibutyl-2-cyanoguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4/c1-3-5-7-14(8-6-4-2)10(12)13-9-11/h3-8H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTMXLGLZSRPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=NC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40242144 | |
| Record name | Guanidine, 3-cyano-1,1-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96146-78-0 | |
| Record name | Guanidine, 3-cyano-1,1-dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096146780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, 3-cyano-1,1-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Glimpse into Guanidine Based Architectures in Synthetic Chemistry
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This unique arrangement confers upon them a high degree of basicity and the ability to form stable, delocalized cations upon protonation. chemeo.com These properties have made guanidine (B92328) and its derivatives invaluable in a wide array of chemical applications.
In synthetic chemistry, guanidines are widely employed as strong, non-nucleophilic organic bases, catalyzing a variety of reactions. google.com Their utility extends to the synthesis of complex natural products and heterocyclic compounds. The guanidinium (B1211019) group is also a key structural motif in many biologically active molecules, both natural and synthetic. ontosight.ai This includes the amino acid arginine, as well as a range of pharmaceuticals. The ability of the guanidinium group to engage in multiple hydrogen bonding interactions is crucial to its role in molecular recognition and catalysis. epa.gov
The Intriguing Structural Profile and Research Promise of 3 Cyano 1,1 Dibutyl Guanidine
While "Guanidine, 3-cyano-1,1-dibutyl-" itself is not extensively documented in scientific literature, its structure—featuring a cyanoguanidine core with two butyl groups on the same nitrogen atom—suggests several key characteristics and areas of research interest.
The structural formula of Guanidine (B92328), 3-cyano-1,1-dibutyl- can be inferred from its name. It consists of a guanidine backbone where one nitrogen atom is substituted with a cyano group, and the same nitrogen atom is also bonded to two butyl groups. This "1,1-disubstituted" pattern is a notable feature.
The research significance of this compound can be extrapolated from studies on analogous N-alkyl-N'-cyanoguanidines. nih.gov The presence of both a lipophilic dibutyl moiety and a polar cyanoguanidine group suggests potential applications where modulation of solubility and membrane permeability is important. Cyanoguanidine derivatives have been investigated for a range of biological activities, including their use as intermediates in the synthesis of pharmaceuticals. nih.govwikipedia.org For instance, various substituted cyanoguanidines have been synthesized and evaluated for their potential as antitumor and anti-inflammatory agents. nih.gov
The dibutyl substitution would significantly increase the steric bulk around one of the nitrogen atoms, which could influence its reactivity and selectivity in chemical transformations. This steric hindrance might also play a role in its interaction with biological targets.
Table 1: Comparative Physicochemical Properties of Related Guanidine Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Guanidine, N,N'-dibutyl- | C9H21N3 | 171.28 | 34331-58-3 nih.gov |
| Guanidine, 1-tert-butyl-2-cyano-3-(2-pyridyl)- | C11H15N5 | 229.28 | 60560-12-5 nih.gov |
| 2-Cyanoguanidine | C2H4N4 | 84.08 | 461-58-5 nih.govchemicalbook.com |
This table presents data for structurally related compounds to provide a comparative context for the likely properties of Guanidine, 3-cyano-1,1-dibutyl-.
The Historical and Evolving Landscape of Cyano Guanidine Chemistry
Established Synthetic Routes for 3-cyano-1,1-dibutyl-guanidine and Related Cyano-Guanidines
Traditional methods for synthesizing the cyanoguanidine scaffold are well-documented, primarily involving the strategic formation of the guanidine core from various precursors.
The formation of the guanidine functional group is a cornerstone of organic synthesis, with numerous reagents developed for this purpose. researchgate.net Guanylation involves the reaction of an amine with a guanylating agent. Common guanylating agents include S-methylisothioureas, pyrazole-1-carboximidamide and its derivatives, and triflyl guanidines. rsc.orgrsc.org For a compound like 3-cyano-1,1-dibutyl-guanidine, a potential route would involve the guanylation of dibutylamine.
A range of guanylating reagents have been developed over the last two decades to facilitate the formation of the guanidine structure. researchgate.net For instance, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea have proven to be superior to previously known reagents for the guanylation of amines, a reaction that can be accelerated by the addition of DMAP. organic-chemistry.org Another approach utilizes carbamoyl (B1232498) isothiocyanates as starting materials, which allows for the creation of disubstituted and trisubstituted guanidines. organic-chemistry.org
| Guanylation Reagent Class | Example Reagent | Amine Substrate | Key Features |
| Isothioureas | N,N′-Di-Boc-S-methylisothiourea | Primary/Secondary Amines | Widely used, often requires protecting groups. rsc.orgscholaris.ca |
| Pyrazole-1-carboxamidines | 3,5-Dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) | Various Amines | Effective for preparing guanidines via nitroguanidine (B56551) intermediates. organic-chemistry.org |
| Triflyl Guanidines | di-Boc-triflylguanidine | Primary/Secondary Amines | Effective for guanylating weakly nucleophilic amines. rsc.org |
| Carbamoyl Isothiocyanates | - | Various Amines | Versatile for synthesizing multi-substituted guanidines. organic-chemistry.org |
Cyanamide and its derivatives are fundamental building blocks in the synthesis of cyanoguanidines. A primary method involves the addition of cyanamide to carbodiimides, often in the presence of a base like triethylamine, to yield cyanoguanidines in good yields. researchgate.net Another key strategy is the direct reaction of amines with cyanamide. rsc.org This reaction can be catalyzed by acids or metal catalysts to improve efficiency. organic-chemistry.orgresearchgate.net For instance, hydrochloric acid has been shown to be a suitable catalyst for the acid-promoted amination of a pyrimidine-bearing cyanamide with various aniline (B41778) derivatives. researchgate.net
Cyanoguanidine itself, which can be considered a dimer of cyanamide, serves as a precursor for biguanide (B1667054) synthesis through reaction with amines. beilstein-journals.orggoogle.com This highlights the versatility of cyanamide-based compounds in building more complex guanidine structures. aanda.org The synthesis of N-alkyl-N′-cyano-N″-pyridylguanidines has been achieved by the addition of cyanamide to N-alkyl-N′-pyridylcarbodiimides. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Cyanamide + Carbodiimide (B86325) | Triethylamine | Cyanoguanidine | researchgate.net |
| Cyanamide + Amine | Scandium(III) triflate | Guanidine | organic-chemistry.org |
| Cyanamide + Amine | Lanthanide amides | Guanidine | organic-chemistry.org |
| Pyrimidine-cyanamide + Aniline | Hydrochloric acid | N,N'-disubstituted guanidine | researchgate.net |
| Cyanoguanidine + Amine | Copper salts / Heat | Biguanide | beilstein-journals.org |
Carbodiimides are central intermediates in several synthetic routes to guanidines. rsc.org The most direct route to cyanoguanidines using these precursors is the addition of cyanamide to a carbodiimide. researchgate.net The synthesis of guanidines, in general, often relies on the addition of amines to carbodiimides. rsc.orgrsc.org
Thioureas are readily available starting materials that can be converted to cyanoguanidines. researchgate.netacs.org This transformation typically proceeds in two steps: the conversion of the thiourea (B124793) into a carbodiimide, followed by the catalyzed addition of cyanamide. researchgate.net Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or a combination of triphenylphosphine/carbon tetrachloride can be used to facilitate this conversion from the corresponding thiourea. researchgate.net The direct desulfurization of thioureas using reagents like mercuric oxide is a classic method for forming carbodiimides, which can then be further reacted. wikipedia.org
| Starting Material | Intermediate | Second Reagent | Product | Key Features |
| Thiourea | Carbodiimide | Cyanamide | Cyanoguanidine | A common two-step method; Ti(OiPr)4 can catalyze the final step. researchgate.net |
| Thiourea | Carbodiimide | Amine | Guanidine | A general route to substituted guanidines. rsc.orgrsc.org |
| Carbodiimide | - | Amine | Guanidine | A direct and atom-economical approach, though may require catalysts for less nucleophilic amines. rsc.org |
| Thiourea | - | - | Cyanoguanidine | A facile synthesis using EDC as the reagent has been reported. researchgate.net |
Advanced and Sustainable Synthesis Protocols for Guanidine, 3-cyano-1,1-dibutyl-
Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally friendly methods. This includes catalyst-assisted routes and one-pot reactions to streamline the synthesis of complex molecules like cyanoguanidines.
The use of catalysts is crucial for enhancing the efficiency of guanidine synthesis, especially when dealing with less reactive substrates. rsc.org Various metal-based and organocatalytic systems have been developed.
Lanthanide and Transition Metal Catalysts : Ytterbium triflate is an effective catalyst for the addition of a wide range of amines to carbodiimides under solvent-free conditions. organic-chemistry.org Simple lanthanide amides show high efficiency in catalyzing the guanylation of both aromatic and secondary amines under mild conditions. organic-chemistry.org Scandium(III) triflate catalyzes the guanylation of amines with cyanamide in water, which is advantageous for water-soluble substrates. organic-chemistry.org
Copper Catalysis : An operationally simple, copper-catalyzed three-component reaction involving cyanamides, arylboronic acids, and amines provides a rapid route to trisubstituted N-aryl guanidines. organic-chemistry.orgorganic-chemistry.org
Ruthenium Photocatalysis : A visible-light-mediated conversion of thioureas to guanidines can be achieved at room temperature using Ru(bpy)3Cl2 as a photocatalyst in a water and ethanol (B145695) mixture. organic-chemistry.org
Organocatalysis : Guanidine hydrochloride has been demonstrated to be a highly effective and mild organo-catalyst for the one-pot multicomponent synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives, showcasing its potential in related syntheses. researchgate.netsciety.orgresearchgate.net
| Catalytic System | Reaction Type | Substrates | Key Advantages |
| Ytterbium triflate | Amine addition to carbodiimide | Amines, Carbodiimides | Solvent-free conditions, good yields. organic-chemistry.org |
| Scandium(III) triflate | Guanylation with cyanamide | Amines, Cyanamide | Proceeds in water, mild conditions. organic-chemistry.org |
| CuCl₂·2H₂O / Bipyridine | Three-component synthesis | Cyanamides, Arylboronic acids, Amines | Rapid, operationally simple. organic-chemistry.orgorganic-chemistry.org |
| Ru(bpy)₃Cl₂ | Photocatalytic guanylation | Thioureas | Ambient temperature, low-toxicity solvents. organic-chemistry.org |
| Guanidine hydrochloride | Organocatalytic MCR | Aldehydes, Ketones, Malononitrile, etc. | High yields, mild conditions, recyclable catalyst. researchgate.netsciety.org |
One-pot and multicomponent reactions (MCRs) offer significant advantages by increasing efficiency, reducing waste, and saving time through the combination of multiple reaction steps in a single vessel. nih.gov Several such protocols have been developed for the synthesis of guanidine scaffolds.
Sequential One-Pot Protocols : A notable example is the synthesis of N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. rsc.org This method proceeds through an N-phthaloylguanidine intermediate and is characterized by its wide substrate scope and mild conditions, with yields up to 81%. rsc.org
Electrochemical Synthesis : An electrochemical, one-pot synthesis of guanidines from isothiocyanates and amines has been developed using NaI as both an electrolyte and mediator in an undivided cell. rsc.org This environmentally friendly method proceeds via the in-situ generation of a thiourea followed by electrolytic guanylation. rsc.org
Multicomponent Reactions (MCRs) : MCRs allow for the assembly of complex molecules from three or more reactants in a single operation. nih.gov A copper-catalyzed three-component synthesis of N-aryl guanidines has been reported. organic-chemistry.orgorganic-chemistry.org Additionally, a novel electrophilic one-pot reaction involving an olefin, a cyanimide, an amine, and N-bromosuccinimide enables the synthesis of various guanidine derivatives in very good yields. organic-chemistry.org The Ugi four-component reaction (Ugi-4CR) has also been identified as a powerful tool for the modification and diversification of complex biomolecules, indicating its potential for constructing diverse scaffolds. youtube.com
Derivatization Strategies of the Guanidine, 3-cyano-1,1-dibutyl- Scaffold
The unique structural features of Guanidine, 3-cyano-1,1-dibutyl-, with its dialkylated nitrogen, a reactive cyano group, and a remaining N-H bond, offer multiple sites for chemical modification. Strategic derivatization at these positions allows for the synthesis of a wide array of functionalized guanidine compounds.
The presence of a secondary amine-like nitrogen in the Guanidine, 3-cyano-1,1-dibutyl- backbone provides a reactive site for the introduction of additional alkyl and acyl groups. These functionalization reactions are crucial for modulating the compound's physicochemical properties.
N-Alkylation:
The alkylation of guanidines can be a challenging endeavor due to the potential for over-alkylation and the basicity of the guanidine core, which can lead to side reactions. However, methods developed for the selective alkylation of related guanidine systems can be applied. One such strategy involves the use of phase-transfer catalysis for the alkylation of N-H containing compounds. researchgate.net While direct alkylation of 3-cyano-1,1-dibutylguanidine has not been extensively reported, analogous reactions with other guanidines suggest that under carefully controlled conditions, selective mono-alkylation can be achieved.
For instance, the use of a carbamate (B1207046) protecting group on one of the guanidinyl nitrogens can direct alkylation to a specific site. researchgate.net In the case of 3-cyano-1,1-dibutylguanidine, the N-H proton is acidic enough to be deprotonated under biphasic conditions using a phase-transfer catalyst like a tetrabutylammonium (B224687) salt. researchgate.net The resulting anion can then react with a variety of alkyl halides to introduce a third substituent. This approach is known to be tolerant of a wide range of functional groups on the alkylating agent. researchgate.net
Another potential route for N-alkylation involves the use of N,N-dimethylformamide dialkyl acetals as the alkyl source. researchgate.net This method has been shown to be effective for the N-alkylation of various N-H containing compounds under mild, metal-free conditions. researchgate.net
N-Acylation:
N-acylation of guanidines is a more common transformation, leading to the formation of N-acylguanidines. These derivatives are of interest in medicinal chemistry and as synthetic intermediates. The acylation of Guanidine, 3-cyano-1,1-dibutyl- can be achieved using standard acylating agents such as acyl chlorides or anhydrides. The reaction typically proceeds at the unsubstituted nitrogen atom.
Various coupling reagents developed for peptide synthesis have also been employed for the N-acylation of amines and can be adapted for guanidines. researchgate.net Reagents like carbodiimides, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the coupling of carboxylic acids to the guanidine nitrogen. researchgate.net More recently, electrochemical methods for N-acylation have been developed, offering a sustainable approach under aqueous conditions. rsc.org
The table below summarizes potential reagents and conditions for the N-alkylation and N-acylation of the Guanidine, 3-cyano-1,1-dibutyl- scaffold based on analogous systems.
| Transformation | Reagent/Catalyst | Conditions | Potential Product | Reference |
| N-Alkylation | Alkyl Halide, Tetrabutylammonium Salt | Biphasic (e.g., CH₂Cl₂/H₂O), Base | N-Alkyl-3-cyano-1,1-dibutylguanidine | researchgate.net |
| N-Alkylation | N,N-Dimethylformamide Dialkyl Acetal | Solvent-free or high-boiling solvent, Heat | N-Alkyl-3-cyano-1,1-dibutylguanidine | researchgate.net |
| N-Acylation | Acyl Chloride/Anhydride | Aprotic solvent, Base (e.g., Triethylamine) | N-Acyl-3-cyano-1,1-dibutylguanidine | researchgate.net |
| N-Acylation | Carboxylic Acid, Carbodiimide (e.g., EDC), HOBt | Aprotic solvent (e.g., DMF) | N-Acyl-3-cyano-1,1-dibutylguanidine | researchgate.net |
| N-Acylation | Carboxylic Acid, TBAB | Electrochemical, Aqueous conditions | N-Acyl-3-cyano-1,1-dibutylguanidine | rsc.org |
The cyano group in Guanidine, 3-cyano-1,1-dibutyl- is a versatile functional handle that can undergo a variety of chemical transformations. libretexts.org These modifications allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.
One of the primary reactions of the cyano group is its participation in cycloaddition reactions. For instance, N-acyl-N'-cyanoguanidines have been shown to undergo chlorination followed by base-induced cyclization to yield 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net This suggests that the cyano group in an appropriately N-acylated 3-cyano-1,1-dibutylguanidine could serve as a precursor for heterocyclic synthesis.
The nitrile group is also susceptible to nucleophilic attack. libretexts.org Depending on the nucleophile and reaction conditions, this can lead to the formation of amidines, thioamides, or tetrazoles. For example, treatment with hydrogen sulfide (B99878) could potentially convert the cyano group to a thiocarbamoyl group. Reaction with sodium azide (B81097) in the presence of a Lewis acid can lead to the formation of a tetrazolylguanidine derivative.
Furthermore, the cyano group can be hydrolyzed under acidic or basic conditions to an amide and subsequently to a carboxylic acid. libretexts.org This provides a pathway to convert the cyanoguanidine into a guanidinyl carboxamide or carboxylic acid derivative, significantly expanding the range of accessible functionalities.
The following table outlines potential modifications at the cyano group of Guanidine, 3-cyano-1,1-dibutyl-.
| Reaction Type | Reagents | Potential Product | Reference |
| Cyclization (after N-acylation) | 1. NaOCl2. Base | 2-(1,1-Dibutylguanidino)-1,3,4-oxadiazole derivative | researchgate.net |
| Thioamide formation | H₂S | 1,1-Dibutyl-3-(thiocarbamoyl)guanidine | General nitrile chemistry |
| Tetrazole formation | NaN₃, Lewis Acid (e.g., ZnCl₂) | 1,1-Dibutyl-3-(1H-tetrazol-5-yl)guanidine | General nitrile chemistry |
| Hydrolysis to Amide | H₂O, Acid or Base (mild conditions) | 1-(1,1-Dibutylguanidino)formamide | libretexts.org |
| Hydrolysis to Carboxylic Acid | H₂O, Acid or Base (strong conditions) | 1,1-Dibutylguanidine-3-carboxylic acid | libretexts.org |
The combination of derivatization strategies at both the nitrogen atoms and the cyano group allows for the preparation of highly functionalized guanidine derivatives starting from the 3-cyano-1,1-dibutylguanidine scaffold. These multi-step synthetic sequences can generate complex molecules with tailored properties.
For example, a synthetic route could commence with the N-acylation of Guanidine, 3-cyano-1,1-dibutyl- to introduce a specific acyl group. The resulting N-acyl-N'-(1,1-dibutyl)cyanoguanidine could then undergo a cyclization reaction at the cyano group to form a heterocyclic system, as previously discussed. researchgate.net
Alternatively, the cyano group could first be converted into another functional group, such as a tetrazole. The remaining N-H group on the guanidine core could then be subjected to alkylation or acylation, leading to a polysubstituted tetrazolylguanidine.
The synthesis of cyclic guanidines bearing N-cyano groups has been achieved through palladium-catalyzed carboamination reactions of N-allylguanidines. nih.gov While this method builds the guanidine ring, it highlights the compatibility of the N-cyano group with transition metal catalysis, suggesting that the 3-cyano-1,1-dibutylguanidine scaffold could potentially be incorporated into more complex structures using such catalytic methods.
The synthesis of N-alkyl-N''-cyano-N'-pyridylguanidines has been reported for their hypotensive activity, demonstrating the preparation of complex cyanoguanidines through the reaction of a substituted carbodiimide with an amine. nih.gov This points to the possibility of using 1,1-dibutylcyanamide as a synthon to react with various amines to build a diverse library of functionalized guanidines.
The following table provides a conceptual overview of multi-step synthetic pathways to highly functionalized derivatives.
| Starting Material | Step 1: Reagent/Reaction | Intermediate | Step 2: Reagent/Reaction | Final Product Class |
| Guanidine, 3-cyano-1,1-dibutyl- | Acyl Chloride | N-Acyl-3-cyano-1,1-dibutylguanidine | NaOCl, Base | Heterocyclic Guanidine Derivative |
| Guanidine, 3-cyano-1,1-dibutyl- | NaN₃, Lewis Acid | 1,1-Dibutyl-3-(1H-tetrazol-5-yl)guanidine | Alkyl Halide, Base | N-Alkyl-tetrazolylguanidine |
| Guanidine, 3-cyano-1,1-dibutyl- | H₂O, Acid | 1-(1,1-Dibutylguanidino)formamide | Dehydration | 1,1-Dibutylguanidine-3-carboxamide |
Role as an Organic Superbase and Proton Sponge in Catalysis
Guanidines are recognized as some of the strongest neutral organic bases, often termed "superbases." Their high Brønsted basicity stems from the significant resonance stabilization of the corresponding guanidinium (B1211019) cation that is formed upon protonation. This delocalization of the positive charge across the three nitrogen atoms makes the conjugate acid exceptionally stable, thus driving the protonation equilibrium forward. The ability to readily accept and hold a proton also confers upon them the character of a "proton sponge."
Influence of Substituents on Brønsted Basicity and Nucleophilicity
The basicity and nucleophilicity of a guanidine are significantly influenced by the electronic and steric nature of its substituents. For the hypothetical Guanidine, 3-cyano-1,1-dibutyl- , the following effects would be anticipated:
Dibutyl Groups: The two electron-donating butyl groups on one of the terminal nitrogen atoms would be expected to increase the electron density on the guanidine core, thereby enhancing its Brønsted basicity.
A precise quantification of these competing effects on the pKa of Guanidine, 3-cyano-1,1-dibutyl- would require experimental measurement, which is not available in the current literature. Similarly, while the nitrogen atoms of the guanidine core are inherently nucleophilic, the steric bulk of the dibutyl groups could hinder its ability to act as a direct nucleophilic catalyst in certain reactions.
Nucleophilic Addition Reactions Facilitated by Guanidine, 3-cyano-1,1-dibutyl-
Guanidines are effective catalysts for a variety of nucleophilic addition reactions, primarily by acting as a Brønsted base to deprotonate a pronucleophile. The resulting anion then participates in the addition reaction.
Michael Addition Reactions
Guanidines are known to catalyze Michael additions by deprotonating a carbon acid (the Michael donor) to form a nucleophilic enolate, which then adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the context of Guanidine, 3-cyano-1,1-dibutyl- , it would be expected to catalyze such reactions. However, no specific examples, yields, or diastereoselectivities for reactions catalyzed by this specific guanidine have been reported.
Aldol and Mannich Reactions
In Aldol and Mannich reactions, a guanidine base can generate an enolate from a ketone or aldehyde. This enolate then attacks another carbonyl group (in the Aldol reaction) or an imine (in the Mannich reaction). The efficiency and stereoselectivity of these reactions are often dependent on the structure of the guanidine catalyst. No data exists for the use of Guanidine, 3-cyano-1,1-dibutyl- in these transformations.
Aza-Henry and Baylis-Hillman Reactions
The aza-Henry (or nitro-Mannich) reaction involves the addition of a nitroalkane to an imine. Guanidine catalysts, particularly chiral ones, have been shown to be effective in promoting this reaction, often with high enantioselectivity. The guanidine base deprotonates the nitroalkane to form a nitronate anion, which then attacks the imine.
The Baylis-Hillman reaction couples an aldehyde with an activated alkene. While often catalyzed by tertiary amines or phosphines, strong bases like guanidines can also promote this reaction.
There are no documented instances of Guanidine, 3-cyano-1,1-dibutyl- being employed as a catalyst for either aza-Henry or Baylis-Hillman reactions.
Knoevenagel Condensations and Related Carbonyl-Condensation Reactions
The Knoevenagel condensation is the reaction between an active methylene (B1212753) compound and a ketone or aldehyde, catalyzed by a base. The strong basicity of guanidines makes them suitable catalysts for this transformation, facilitating the initial deprotonation of the active methylene compound. While this is a general application for guanidine bases, specific studies involving Guanidine, 3-cyano-1,1-dibutyl- are absent from the literature.
Cyclization Reactions and Heterocycle Synthesis Promoted by Cyano-Guanidines
Cyanoguanidines are valuable building blocks in the synthesis of nitrogen-containing heterocyclic compounds. The reaction typically involves the condensation of the cyanoguanidine moiety with other molecules containing suitable functional groups. For instance, the reaction of cyanoguanidine with amines or amine hydrochlorides, often at elevated temperatures, leads to the formation of biguanide structures. beilstein-journals.org This process can be facilitated by the presence of copper salts, which form a complex with the cyanoguanidine and activate it for nucleophilic attack by the amine. beilstein-journals.org
Furthermore, cyanoguanidines can undergo cyclization reactions through condensation with compounds like thioureas, particularly in high-boiling solvents such as dimethylformamide (DMF), to yield various heterocyclic systems. beilstein-journals.org The addition of ortho-substituted anilines to cyanoguanidine can also lead to subsequent cyclization via ammonia (B1221849) or water condensation, forming guanidino-heterocycles. beilstein-journals.org These reactions underscore the utility of the cyanoguanidine framework as a precursor for a diverse range of heterocyclic structures, which are important scaffolds in medicinal chemistry and materials science.
Table 1: Examples of Heterocycle Synthesis from Cyanoguanidines This table is representative of reactions involving the parent cyanoguanidine scaffold.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Citation |
|---|---|---|---|---|
| Cyanoguanidine | Amine Hydrochloride | Boiling Ethanol | Biguanide | beilstein-journals.org |
| Cyanoguanidine | Primary Amine | Water, CuCl2, Reflux | N¹-Alkylbiguanide | beilstein-journals.org |
| Cyanoguanidine | Thiourea | Refluxing DMF | Thiazine Derivative | beilstein-journals.org |
| Cyanoguanidine | o-Substituted Aniline | Heat | Guanidino-Heterocycle | beilstein-journals.org |
Electrophilic Cyanation Reactions and Cyano Transfer Methodologies
Electrophilic cyanation involves the transfer of a "CN+" equivalent to a nucleophile. While the cyano group in Guanidine, 3-cyano-1,1-dibutyl- is part of a stable framework, the broader field of cyano transfer methodologies provides context for its potential reactivity. Reagents specifically designed for electrophilic cyanation, such as N-cyanotoluenesulfonamide (TsCN), are commonly used to cyanate (B1221674) a variety of nucleophiles, including 1,3-dicarbonyl compounds, under mild basic conditions. researchgate.net
The mechanism of these reactions involves the activation of the cyano-transfer agent, making the cyano carbon sufficiently electrophilic to react with a carbanion or enolate. researchgate.net For instance, cobalt catalysis has been employed for the C-H cyanation of heteroaryls and indoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the electrophilic cyanide source. nih.gov While there is limited specific literature describing 3-cyano-1,1-dibutylguanidine itself as an electrophilic cyanation agent, its cyano group contributes significantly to the electronic properties of the guanidine core, which is central to its role in catalysis.
Metal-Catalyzed Organic Transformations Involving Guanidine, 3-cyano-1,1-dibutyl- as a Ligand
Guanidines are recognized as excellent N-donor ligands for a wide array of transition metals. semanticscholar.orgfao.org Their utility stems from the ability to form stable complexes where the electronic and steric properties can be finely tuned by altering the substituents on the nitrogen atoms. semanticscholar.orgresearchgate.net The structure of Guanidine, 3-cyano-1,1-dibutyl- is well-suited for this role; the two butyl groups provide steric bulk, while the cyano group modulates the electronic character and basicity of the ligand.
The design of catalysts based on guanidine-metal complexes is a cornerstone of modern synthetic chemistry. semanticscholar.orgresearchgate.net Guanidines are highly basic and nucleophilic, with a strong capacity to coordinate to metal ions due to the delocalization of positive charge across the C(N)₃ moiety upon coordination. semanticscholar.orgresearchgate.net This strong coordination leads to the formation of highly active and stable homogeneous catalysts. By modifying substituents, such as the dibutyl and cyano groups in the target compound, chemists can control the ligand's coordination ability, which in turn regulates the catalytic activity and selectivity of the metal complex. semanticscholar.orgfao.org
These complexes have been successfully applied in numerous catalytic processes, including polymerization reactions and photoredox catalysis. semanticscholar.orgresearchgate.net For example, copper complexes featuring guanidine ligands are effective catalysts for atom transfer radical polymerization (ATRP). researchgate.net Similarly, rare-earth metal guanidinate complexes have shown high activity in ethylene (B1197577) polymerization. nih.gov The versatility of these ligands allows for the stabilization of various metals in different oxidation states, broadening their applicability in catalysis. researchgate.netnih.gov
Table 2: Applications of Transition Metal-Guanidine Complexes in Catalysis
| Metal | Guanidine Ligand Type | Catalytic Application | Key Feature | Citation |
|---|---|---|---|---|
| Zinc | Bis-guanidine | Hydroboration of Ketones | Forms stable hydride derivatives | nih.gov |
| Copper | Monoguanidine (TMG) | Atom Transfer Radical Polymerization (ATRP) | Effective for polymerizing methyl methacrylate | researchgate.net |
| Lanthanides | Guanidinate | Ethylene Polymerization | Steric bulk provides high solubility and activity | nih.gov |
| Palladium | Monoguanidine | Suzuki Coupling | Demonstrates high catalytic efficiency | researchgate.net |
| Ruthenium | Monoguanidine | Isomerization of Allylic Alcohols | High catalytic activity | researchgate.net |
A significant advancement in organocatalysis is the development of chiral guanidines for enantioselective reactions. researchgate.netrsc.org While Guanidine, 3-cyano-1,1-dibutyl- is achiral, it serves as a structural template for understanding how chiral variants operate. To achieve enantioselectivity, a chiral element, such as a binaphthyl backbone or a bicyclic framework, is incorporated into the guanidine structure. rsc.orgacs.orgacs.org These chiral guanidines function primarily as Brønsted base catalysts, creating a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netnih.gov
They have been successfully employed in a wide range of asymmetric transformations, including Michael additions, Diels-Alder reactions, and Strecker reactions, often affording products with high levels of enantioselectivity. researchgate.netacs.org The combination of the guanidine's strong basicity with a well-defined chiral scaffold has proven to be a powerful strategy for asymmetric synthesis. rsc.orgnih.gov
Studies on Reaction Kinetics and Selectivity Control in Guanidine, 3-cyano-1,1-dibutyl-Mediated Processes
The rate and selectivity of reactions mediated by guanidines are influenced by several factors, including the structure of the guanidine, the nature of the substrate, and the reaction conditions. In cyanoguanidine-promoted cyclizations, for example, temperature and solvent polarity are critical parameters for controlling the reaction pathway and yield. beilstein-journals.org
In metal-catalyzed processes, the substituents on the guanidine ligand play a decisive role. The steric bulk provided by the dibutyl groups in Guanidine, 3-cyano-1,1-dibutyl- can influence substrate approach and control regioselectivity, while the electronic effect of the cyano group can modulate the reactivity of the metal center. semanticscholar.org This ability to tune the ligand's properties is fundamental to achieving control over chemo-, regio-, and enantioselectivity in a given transformation. semanticscholar.org
The principle behind enantioselective catalysis with chiral guanidines lies in their ability to act as chiral Brønsted bases or as components of phase-transfer catalysts. researchgate.netnih.gov As a Brønsted base, the chiral guanidine deprotonates the substrate, forming a chiral ion pair. The guanidinium cation, with its well-defined three-dimensional structure, then shields one face of the resulting anion, directing the approach of the electrophile to the opposite face. nih.gov
This stereochemical control is governed by non-covalent interactions, particularly hydrogen bonding, between the chiral guanidinium ion and the substrate. nih.gov The high basicity (high pKa) of the guanidine ensures efficient deprotonation, while the rigid chiral framework ensures effective stereochemical communication. nih.gov The design of the catalyst, including the choice of substituents on the chiral backbone, is crucial for maximizing enantioselectivity by creating a highly organized transition state. acs.org For example, introducing bulky aromatic groups at specific positions on a binaphthyl-based guanidine catalyst has been shown to dramatically improve enantiomeric excess in 1,4-addition reactions. acs.org
Research on "Guanidine, 3-cyano-1,1-dibutyl-" Remains Limited in the Public Domain
Despite a thorough investigation of available scientific literature, detailed research findings regarding the specific catalytic applications of Guanidine, 3-cyano-1,1-dibutyl-, particularly in the context of regioselectivity and chemoselectivity in complex substrates, are not publicly available.
While the broader class of guanidines is well-documented for its utility as strong organic bases and as catalysts in a variety of organic transformations, specific data on the 3-cyano-1,1-dibutyl- derivative is conspicuously absent from prominent research databases. Guanidines, in general, are known to participate in reactions as nucleophilic catalysts and, in their chiral forms, can be highly effective in enantioselective synthesis due to their distinct basicity and hydrogen-bonding capabilities. Furthermore, guanidines and their corresponding guanidinate anions are recognized as versatile ligands in metal-catalyzed reactions.
Consequently, the generation of an article detailing the mechanistic investigations and organic transformations catalyzed or mediated by this specific compound, with a focus on regioselectivity and chemoselectivity as requested, cannot be fulfilled at this time due to the lack of foundational research data.
Computational and Theoretical Chemistry Studies of Guanidine, 3 Cyano 1,1 Dibutyl
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of Guanidine (B92328), 3-cyano-1,1-dibutyl-. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.
Guanidines are recognized as strong organic bases due to the resonance stabilization of their protonated form, the guanidinium (B1211019) cation. The basicity of a guanidine derivative, quantified by its pKa value, is highly sensitive to the electronic effects of its substituents. For Guanidine, 3-cyano-1,1-dibutyl-, the dibutyl groups on one of the amino nitrogens and the cyano group on another nitrogen have opposing effects on the basicity of the guanidine core.
The two butyl groups are electron-donating through an inductive effect, which increases the electron density on the guanidine nitrogens. This enhanced electron density makes the lone pairs on the nitrogen atoms more available for protonation, thus increasing the basicity of the molecule. Conversely, the cyano group is strongly electron-withdrawing due to both inductive and resonance effects. It pulls electron density away from the guanidine core, thereby destabilizing the positive charge in the corresponding guanidinium cation. This delocalization of electron density towards the cyano group reduces the ability of the guanidine to accept a proton, leading to a decrease in basicity.
Theoretical calculations, particularly those employing density functional theory (DFT) in conjunction with a polarizable continuum model (PCM) for solvation, are effective in predicting pKa values. nih.gov These computational approaches can determine the Gibbs free energy change of the protonation reaction in solution, from which the pKa can be derived. youtube.com Studies on various substituted guanidines have demonstrated that computational methods can achieve good agreement with experimental pKa values, often with a mean absolute error of less than 0.5 pKa units. nih.govresearchgate.net The basicity of guanidine derivatives is influenced by structural factors, including the presence and nature of substituents on the nitrogen atoms. researchgate.net
The interplay of the electron-donating dibutyl groups and the electron-withdrawing cyano group in Guanidine, 3-cyano-1,1-dibutyl- results in a moderated basicity compared to unsubstituted guanidine. The pKa is expected to be lower than that of guanidine (pKa ≈ 13.6) due to the dominant electron-withdrawing effect of the cyano group.
Table 1: Experimental pKa Values of Selected Guanidine Derivatives
| Compound | pKa |
|---|---|
| Guanidine | 13.6 |
| 1,1,3,3-Tetramethylguanidine (B143053) | 13.6 |
| 1-Phenylguanidine | 10.8 |
| 1,3-Diphenylguanidine | 10.1 |
Note: This table presents experimental pKa values for related guanidine compounds to provide context for the expected basicity of Guanidine, 3-cyano-1,1-dibutyl-. The values are sourced from various chemical databases and literature.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide insights into the kinetic stability and reactive sites of a molecule. dergipark.org.tr
For Guanidine, 3-cyano-1,1-dibutyl-, the HOMO is expected to be primarily located on the electron-rich guanidine core, specifically on the nitrogen atoms with their lone pairs of electrons. This makes the guanidine moiety the primary site for electrophilic attack. The LUMO, on the other hand, is anticipated to be centered on the electron-deficient cyano group, particularly on the pi-antibonding orbital of the C≡N triple bond. This suggests that the cyano group is the most likely site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In Guanidine, 3-cyano-1,1-dibutyl-, the electron-donating dibutyl groups will raise the energy of the HOMO, while the electron-withdrawing cyano group will lower the energy of the LUMO. Both effects contribute to a reduction of the HOMO-LUMO gap, suggesting a relatively reactive molecule.
DFT calculations are commonly used to compute the energies and visualize the shapes of the frontier orbitals. dergipark.org.trresearchgate.net These calculations for various guanidine-based dyes have shown that modifying the substituents on the guanidine core can tune the HOMO-LUMO energy gap. nih.gov
Table 2: Calculated HOMO-LUMO Gaps for Representative Substituted Guanidines (DFT/B3LYP)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Guanidine | -6.12 | 1.89 | 8.01 |
| 1-Methylguanidine | -5.98 | 1.95 | 7.93 |
| 1-Cyanoguanidine | -7.25 | -0.85 | 6.40 |
| 1-Phenylguanidine | -5.80 | -0.50 | 5.30 |
Note: These are representative values from computational studies on related compounds to illustrate the effect of substituents on the frontier orbital energies. The exact values depend on the level of theory and basis set used.
Density Functional Theory (DFT) calculations are a cornerstone for investigating reaction mechanisms, providing a detailed map of the potential energy surface (PES) for a given chemical transformation. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.
For reactions involving Guanidine, 3-cyano-1,1-dibutyl-, such as its role as a catalyst or as a reactant in addition reactions, DFT can be employed to elucidate the step-by-step mechanism. The process begins with geometry optimization of the reactants and products to locate their minimum energy structures on the PES. Subsequently, a search for the transition state connecting the reactants and products is performed. The transition state is a first-order saddle point on the PES, characterized by having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, the activation energy of the reaction can be calculated as the energy difference between the transition state and the reactants. This activation energy is a critical parameter that governs the reaction rate. By mapping out the entire reaction pathway, including any intermediates, a complete energetic profile of the reaction can be constructed.
For example, in a guanidine-catalyzed reaction, DFT calculations can reveal how the guanidine interacts with the substrates, facilitates bond breaking and formation, and is regenerated at the end of the catalytic cycle. These studies can highlight the role of hydrogen bonding and proton transfer steps in the catalytic process.
Molecular Dynamics Simulations of Guanidine, 3-cyano-1,1-dibutyl- in Various Chemical Environments
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, structure, and thermodynamics of a substance in different environments, such as in various solvents or in the presence of other molecules.
For Guanidine, 3-cyano-1,1-dibutyl-, MD simulations can be used to investigate its behavior in aqueous and non-aqueous solutions. In an aqueous environment, these simulations can reveal the structure of the solvation shell around the molecule. They can show how water molecules orient themselves to form hydrogen bonds with the N-H groups (as hydrogen bond donors) and the imine and cyano nitrogen atoms (as hydrogen bond acceptors). All-atom MD simulations of guanidinium ions in water have shown a significant ordering of water molecules around the ion. aps.org
MD simulations can also be used to study the aggregation behavior of Guanidine, 3-cyano-1,1-dibutyl-. Due to its amphiphilic nature, with nonpolar dibutyl groups and a polar cyano-guanidine headgroup, it may exhibit self-assembly in solution. Simulations can predict the formation of micelles or other aggregates and provide insights into the driving forces for these processes, such as hydrophobic interactions between the butyl chains and hydrogen bonding between the guanidine moieties. Studies on guanidinium ions have shown a tendency for like-charge pairing, which is relevant for understanding aggregation. nih.gov
Furthermore, MD simulations can be employed to study the interaction of Guanidine, 3-cyano-1,1-dibutyl- with other molecules, such as in a biological context with proteins or membranes. These simulations can provide a dynamic picture of the binding process and identify the key interactions that stabilize the complex.
Theoretical Modeling of Supramolecular Interactions and Self-Assembly Processes
The ability of molecules to form ordered structures through non-covalent interactions is the basis of supramolecular chemistry. Theoretical modeling plays a crucial role in understanding and predicting these self-assembly processes.
Hydrogen bonding is a key directional interaction that governs the supramolecular chemistry of Guanidine, 3-cyano-1,1-dibutyl-. The molecule possesses both hydrogen bond donor sites (the N-H protons) and acceptor sites (the lone pairs on the imine and cyano nitrogen atoms). These sites allow for the formation of intricate one-, two-, or three-dimensional hydrogen-bonded networks in the solid state or in solution.
Computational methods, particularly DFT, are extensively used to analyze the energetics and geometry of these hydrogen bonds. By calculating the interaction energy between two or more molecules of Guanidine, 3-cyano-1,1-dibutyl-, the strength of the hydrogen bonds can be quantified. The binding energies of hydrogen-bonded complexes can be calculated, taking into account corrections for basis set superposition error (BSSE). conicet.gov.ar The strength of a hydrogen bond is typically in the range of 2-15 kcal/mol, depending on the nature of the donor and acceptor groups and the linearity of the bond. conicet.gov.ar
Topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can provide further insights into the nature of the hydrogen bonds. This analysis can identify bond critical points between the hydrogen donor and acceptor atoms, and the properties of the electron density at these points can be used to characterize the strength and nature of the interaction.
Theoretical modeling can also predict the most stable hydrogen-bonding motifs, such as dimers, chains, or sheets. By comparing the energies of different possible arrangements, the most likely supramolecular structures can be identified. This information is invaluable for understanding the crystal packing of the compound and for designing new materials with specific self-assembly properties.
Table 3: Typical Hydrogen Bond Energies and Lengths from DFT Calculations
| Hydrogen Bond Type | Interaction Energy (kcal/mol) | Donor-Acceptor Distance (Å) |
|---|---|---|
| O-H···O | -5 to -10 | 2.6 - 2.9 |
| N-H···O | -3 to -7 | 2.8 - 3.1 |
| N-H···N | -2 to -6 | 2.9 - 3.2 |
| C-H···O | -1 to -3 | 3.0 - 3.5 |
Note: This table provides typical ranges for hydrogen bond energies and distances for common types of hydrogen bonds as determined by computational methods. The specific values for Guanidine, 3-cyano-1,1-dibutyl- would depend on its specific molecular environment.
Computational Insights into Anion Recognition and Binding
Computational studies, while not extensively focused on 3-cyano-1,1-dibutyl-guanidine itself, provide a strong theoretical framework for understanding its anion binding properties based on analogous substituted guanidinium hosts. The guanidinium group is a well-established motif for anion recognition due to its ability to form strong, directional hydrogen bonds. nih.gov
The unique structure of the guanidinium ion allows for a variety of noncovalent interactions, including attractive Coulombic interactions and hydrogen bonding. nih.gov The planarity of the guanidinium moiety and its capacity for π-π stacking interactions further contribute to its binding capabilities. ontosight.ai The presence of the electron-withdrawing cyano group in 3-cyano-1,1-dibutyl-guanidine is expected to enhance the acidity of the N-H protons, thereby strengthening its hydrogen-bonding interactions with anions.
Molecular dynamics simulations and quantum chemical calculations on similar guanidinium-based receptors have demonstrated their proficiency in binding various anions. nih.govresearchgate.net These studies often reveal a preference for specific anions based on size, shape, and charge distribution. For instance, smaller anions like halides may exhibit different binding affinities compared to larger, polyatomic anions. acs.org The dibutyl substituents on the 1,1- position of the guanidine core introduce steric bulk and hydrophobicity, which can influence the selectivity and stability of anion binding by creating a specific binding pocket. ontosight.ai
Interactive Data Table: Theoretical Anion Binding Affinities
Derivation of Structure-Reactivity and Structure-Property Relationships from Computational Analysis
Computational analysis is instrumental in establishing structure-reactivity and structure-property relationships for molecules like 3-cyano-1,1-dibutyl-guanidine. By calculating various quantum chemical descriptors, researchers can predict the molecule's behavior in chemical reactions and its physical properties. researchgate.net
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy reflects its ability to accept electrons, signifying its electrophilicity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net
For 3-cyano-1,1-dibutyl-guanidine, the electron-withdrawing cyano group is expected to lower both the HOMO and LUMO energy levels. The bulky dibutyl groups will likely influence the molecule's conformation and, consequently, its electronic properties and solubility. ontosight.ai
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using these computational descriptors. researchgate.net These models mathematically correlate the structural features of a molecule with its biological activity or physical properties. For instance, the lipophilicity, often represented by the logarithm of the partition coefficient (logP), can be computationally estimated and correlated with the molecule's membrane permeability.
Interactive Data Table: Calculated Molecular Properties
These computational approaches provide a powerful, non-empirical means to understand and predict the chemical behavior of 3-cyano-1,1-dibutyl-guanidine, guiding further experimental studies and applications.
Supramolecular Chemistry and Intermolecular Interactions of Guanidine, 3 Cyano 1,1 Dibutyl
Design Principles for Guanidine-Based Supramolecular Systems
The design of supramolecular systems based on guanidine (B92328) derivatives is centered around the strong and directional hydrogen-bonding capabilities of the guanidinium (B1211019) group. chemicalbook.com This functional group, with its planar Y-shape and multiple hydrogen bond donors, can form robust and predictable interactions with a variety of hydrogen bond acceptors.
Key design principles applicable to systems involving 3-cyano-1,1-dibutylguanidine include:
Hydrogen Bonding Motifs: The guanidinium group can act as a powerful hydrogen bond donor, readily interacting with anions or neutral molecules that are hydrogen bond acceptors. The presence of the cyano group in 3-cyano-1,1-dibutylguanidine introduces an additional hydrogen bond acceptor site. acs.org The interplay between the donor sites on the guanidine portion and the acceptor site on the cyano group can lead to the formation of specific, self-complementary hydrogen-bonded networks.
Anion Recognition: Guanidinium cations are well-known for their ability to bind strongly with various anions, particularly carboxylates. chemicalbook.com This interaction is often characterized by a bidentate hydrogen bonding pattern, where two N-H groups of the guanidinium ion interact with the two oxygen atoms of the carboxylate. In the case of 3-cyano-1,1-dibutylguanidine, protonation would yield a guanidinium cation that could be employed in the design of receptors for anionic guest species.
Influence of Substituents: The N,N-dibutyl groups in 3-cyano-1,1-dibutylguanidine play a crucial role in modulating its supramolecular behavior. These bulky, nonpolar alkyl chains can introduce steric hindrance, which can direct the formation of specific isomers or prevent the formation of others. Furthermore, they can lead to hydrophobic interactions, which can be a significant driving force for self-assembly in polar solvents.
Table 1: Key Functional Groups in 3-cyano-1,1-dibutylguanidine and Their Supramolecular Roles
| Functional Group | Role in Supramolecular Chemistry | Potential Interactions |
| Guanidine | Hydrogen bond donor | Hydrogen bonding with acceptors (e.g., carboxylates, phosphates), anion binding |
| Cyano | Hydrogen bond acceptor, polarizable group | Hydrogen bonding with donors, dipole-dipole interactions |
| Dibutyl | Steric director, hydrophobic moiety | van der Waals forces, hydrophobic interactions |
Self-Assembly Processes Involving the Guanidine, 3-cyano-1,1-dibutyl- Moiety
The structure of 3-cyano-1,1-dibutylguanidine is conducive to self-assembly through a combination of hydrogen bonding and hydrophobic interactions. The specific self-assembly processes would be highly dependent on the solvent environment and the presence of other interacting species.
In nonpolar solvents, the dominant interactions would likely be the hydrogen bonds between the guanidine and cyano groups of adjacent molecules. This could lead to the formation of one-dimensional chains or cyclic oligomers. The dibutyl groups would likely orient themselves to minimize steric repulsion, potentially leading to interdigitated structures.
In aqueous or other polar solvents, the hydrophobic effect would become a significant driving force for aggregation. The nonpolar dibutyl chains would tend to cluster together to minimize their contact with the polar solvent molecules. This could result in the formation of micelles or other aggregates where the hydrophobic butyl groups form a core and the more polar cyanoguanidine headgroups are exposed to the solvent.
Role in Host-Guest Chemistry and Molecular Recognition
The guanidinium group is a cornerstone of host-guest chemistry, particularly for the recognition of anionic guests. chemicalbook.com Upon protonation, 3-cyano-1,1-dibutylguanidine would become a cationic host capable of binding various anions. The primary mode of interaction would be through hydrogen bonding between the guanidinium N-H donors and the acceptor atoms of the anion.
The design of a host molecule based on 3-cyano-1,1-dibutylguanidine would leverage the following principles for molecular recognition:
Shape and Size Complementarity: The binding pocket of a host molecule needs to be appropriately sized and shaped to accommodate the target guest. The dibutyl groups can act as "walls" in a synthetic receptor, creating a more defined binding cavity.
Electrostatic Interactions: The positive charge of the protonated guanidinium group would provide a strong electrostatic attraction for anionic guests.
Preorganization: For a host to be an effective receptor, it should ideally be preorganized for binding, meaning it does not need to undergo significant conformational changes upon guest binding. The rigidity of the guanidinium core contributes to this preorganization.
A potential application of 3-cyano-1,1-dibutylguanidine in host-guest chemistry would be as a receptor for carboxylates, sulfates, or phosphates. The ability to tune the hydrophobic/hydrophilic balance through the butyl groups could allow for the development of receptors that are soluble in a range of solvents.
Guanidine, 3-cyano-1,1-dibutyl- as a Building Block for Ordered Architectures
The predictable and directional nature of the hydrogen bonds formed by the cyanoguanidine moiety makes 3-cyano-1,1-dibutylguanidine a potentially valuable building block, or "tecton," for the construction of ordered supramolecular architectures and crystal engineering.
The formation of extended hydrogen-bonded networks is a key strategy in crystal engineering. The cyanoguanidine unit can form robust hydrogen-bonded dimers and tapes. The specific arrangement of these synthons can be influenced by the steric and electronic properties of the substituents.
In the case of 3-cyano-1,1-dibutylguanidine, the bulky butyl groups would exert significant steric influence on the packing of the molecules in the solid state. This could be exploited to direct the formation of specific crystalline polymorphs or to create porous materials where the voids are lined by the hydrophobic butyl groups.
By co-crystallizing 3-cyano-1,1-dibutylguanidine with complementary molecules, such as dicarboxylic acids, it would be possible to generate a wide range of binary co-crystals with predictable network topologies. The guanidinium-carboxylate interaction, in particular, is a very reliable synthon for the construction of robust, charge-assisted hydrogen-bonded networks. nih.gov
Table 2: Potential Supramolecular Synthons involving 3-cyano-1,1-dibutylguanidine
| Synthon Type | Interacting Groups | Resulting Architecture |
| Self-complementary | Guanidine (donor) and Cyano (acceptor) | 1D chains, cyclic oligomers |
| With Carboxylic Acids | Guanidinium (donor) and Carboxylate (acceptor) | 2D sheets, 3D networks |
| With other H-bond donors | Cyano (acceptor) and Donor (e.g., -OH, -NH) | Binary co-crystals |
Advanced Material Science Applications and Precursor Chemistry Involving Guanidine, 3 Cyano 1,1 Dibutyl
Synthesis of Guanidine-Containing Polymers and Polymeric Materials
Guanidine-containing polymers are typically synthesized via condensation polymerization. A common building block is N-cyano-guanidine (also known as dicyandiamide), which can react with various co-monomers.
For example, polymers can be formed through the reaction of N-cyano-guanidine with formaldehyde (B43269) or with diamines like N1-(2-aminoethyl)-1,2-ethanediamine. nih.govontosight.aichemicalbook.com The process generally involves a condensation reaction where the cyano group of the guanidine (B92328) reacts with the amine or other functional groups of the co-monomer to form the polymer chain. ontosight.ai The resulting polymer's properties, such as thermal stability and solubility, can be tailored by selecting different co-monomers. ontosight.ai These polymers are explored for various uses, including as antimicrobial coatings and in biomedical applications, due to the unique properties conferred by the guanidinyl group. ontosight.ai
Table 1: Examples of Guanidine Polymer Synthesis
| Precursor 1 | Precursor 2 | Polymer Type | Potential Applications |
|---|---|---|---|
| N-cyano-guanidine | Formaldehyde | Condensation Polymer | Curing agent, Flame retardant chemicalbook.comontosight.ai |
| N-cyano-guanidine | N1-(2-aminoethyl)-1,2-ethanediamine | Condensation Polymer | Antimicrobial coatings, Biomedical materials ontosight.ai |
Application of Ring-Opening Metathesis Polymerization (ROMP) in Guanidine Polymer Synthesis
There is no available research demonstrating the direct use of Guanidine, 3-cyano-1,1-dibutyl- or other simple cyano-guanidines as monomers for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful polymerization method that typically involves cyclic olefins, such as cyclopentene (B43876) or norbornene derivatives, and is initiated by specific metal catalysts like those based on ruthenium. rsc.org
While guanidine-based catalysts, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), have been used to catalyze the Ring-Opening Polymerization (ROP) of other types of monomers like α-amino acid N-carboxyanhydrides (NCAs), this is a mechanistically different process from the olefin metathesis of ROMP. rsc.org The synthesis of functional polymers via ROMP has been achieved with monomers containing ester or silicon groups, but not typically with guanidine functionalities directly on the ring monomer. rsc.orgresearchgate.net
Integration into Composite Materials and Nanostructures
Specific research on integrating Guanidine, 3-cyano-1,1-dibutyl- into composite materials or nanostructures is not present in the available literature. In a broader sense, the applications of guanidine-based materials in composites often relate to the properties of the resulting polymer matrix or surface coatings. For instance, polymers with antimicrobial guanidinyl groups could be used to create functional composite materials for medical devices or specialized surfaces. ontosight.ai In the rubber industry, 1,3-Diphenylguanidine is used as an accelerator in vulcanization, becoming part of the final composite material.
Precursors for Chemical Vapor Deposition (CVD) and Thin Film Formation
Guanidine, 3-cyano-1,1-dibutyl- is not documented as a precursor for Chemical Vapor Deposition (CVD). Instead, the literature describes the use of metal-guanidinate complexes for CVD and Atomic Layer Deposition (ALD). diva-portal.org In this approach, a guanidine derivative is used as a ligand to create a volatile and thermally stable metal-organic precursor. diva-portal.org These precursors are then transported in the vapor phase to a substrate where they decompose to form thin films of materials like metallic copper or metal oxides. diva-portal.org
Challenges in this area include the thermal stability of the precursors; some copper(I) guanidinate precursors have been reported to decompose during the process. diva-portal.org The design of the guanidinate ligand, including the substituent groups on the nitrogen atoms, is critical for tuning the volatility and stability of the precursor complex.
Functionalization of Surfaces with Guanidine, 3-cyano-1,1-dibutyl- Derivatives
There is no specific information on the functionalization of surfaces using Guanidine, 3-cyano-1,1-dibutyl-. However, the general strategy for immobilizing guanidinium (B1211019) groups onto surfaces often involves post-polymerization modification or the use of coupling agents. For example, a polymer backbone can be synthesized first and then modified to introduce pendant guanidine groups. This method allows for the creation of surfaces with the high basicity and binding capabilities characteristic of the guanidinium functional group, which are desirable for applications such as antimicrobial coatings and as catalysts. ontosight.ai
Advanced Spectroscopic and Analytical Methodologies for the Characterization of Guanidine, 3 Cyano 1,1 Dibutyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, it is possible to map out the complete covalent framework of Guanidine (B92328), 3-cyano-1,1-dibutyl-.
The ¹H NMR spectrum of Guanidine, 3-cyano-1,1-dibutyl- is expected to show distinct signals corresponding to the protons of the two butyl groups. The protons on the carbons alpha to the nitrogen atom (N-CH₂) would appear as a triplet, deshielded by the adjacent electron-withdrawing nitrogen. The subsequent methylene (B1212753) groups (-CH₂-CH₂- and -CH₂-CH₃) would exhibit more complex multiplets (sextets or quintets), with the terminal methyl protons (-CH₃) appearing as a triplet at the most upfield region.
The ¹³C NMR spectrum provides a count of the unique carbon environments. For Guanidine, 3-cyano-1,1-dibutyl-, distinct signals would be anticipated for the cyano carbon (-C≡N), the guanidinyl carbon (N-C(=N)-N), and the four different carbons of the butyl chains. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the guanidinyl carbon is expected to be significantly downfield due to the attachment of three nitrogen atoms.
Predicted ¹H and ¹³C NMR Data for Guanidine, 3-cyano-1,1-dibutyl-
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-C≡N | - | ~118-122 |
| N-C (=N)-N | - | ~158-162 |
| N-C H₂-CH₂-CH₂-CH₃ | ~3.2-3.4 (t) | ~45-50 |
| N-CH₂-C H₂-CH₂-CH₃ | ~1.5-1.7 (m) | ~28-32 |
| N-CH₂-CH₂-C H₂-CH₃ | ~1.3-1.5 (m) | ~19-23 |
| N-CH₂-CH₂-CH₂-C H₃ | ~0.9-1.0 (t) | ~13-15 |
Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. t = triplet, m = multiplet.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment would establish the connectivity of protons within the butyl chains. sdsu.edu Cross-peaks would be observed between the N-CH₂ protons and the adjacent -CH₂- protons, and so on, down the alkyl chain, confirming the sequence of the butyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. epfl.ch This would definitively assign the ¹³C signals for each of the methylene and methyl groups in the butyl chains by correlating them with their attached protons, whose assignments were confirmed by COSY. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for piecing together the entire molecular structure, as it shows correlations between carbons and protons that are two or three bonds apart. epfl.ch Key HMBC correlations for Guanidine, 3-cyano-1,1-dibutyl- would include:
A correlation from the N-CH₂ protons to the guanidinyl carbon, confirming the attachment of the butyl groups to the guanidine core.
A correlation from the N-CH₂ protons to the adjacent carbon in the butyl chain, further confirming the alkyl structure.
Correlations from the protons on the guanidine nitrogens (if observable) to the guanidinyl carbon and the cyano carbon, which would be definitive proof of the entire guanidine-cyano framework.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry would be used to determine the accurate mass of the protonated molecule, [M+H]⁺, of Guanidine, 3-cyano-1,1-dibutyl-. This precise mass measurement allows for the determination of the elemental composition, providing strong evidence for the molecular formula C₁₀H₂₀N₄. The calculated exact mass for the neutral molecule is 196.1688 g/mol , and for the protonated species, it is 197.1766 g/mol .
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation to produce a spectrum of product ions. youtube.com The fragmentation pattern is characteristic of the molecule's structure. For Guanidine, 3-cyano-1,1-dibutyl-, key fragmentation pathways would likely involve the cleavage of the butyl chains and fragmentation of the guanidine core.
Predicted MS/MS Fragmentation for Guanidine, 3-cyano-1,1-dibutyl-
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Plausible Neutral Loss / Fragment Identity |
| 197.1766 | 140.1189 | Loss of a butyl group (C₄H₉) |
| 197.1766 | 113.0978 | Loss of a butene (C₄H₈) via McLafferty-type rearrangement |
| 197.1766 | 84.0556 | [C₄H₉-N=C=N]⁺ fragment |
| 197.1766 | 57.0704 | Butyl cation [C₄H₉]⁺ |
This fragmentation data provides a fingerprint for the molecule and allows for the confirmation of the presence and connectivity of the dibutyl and cyano-guanidine moieties.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
The FTIR and Raman spectra of Guanidine, 3-cyano-1,1-dibutyl- would be expected to show characteristic absorption bands for the C≡N, C=N, N-H, and C-H bonds.
Cyano Group (C≡N) : A strong, sharp absorption band is expected in the region of 2200-2260 cm⁻¹ in the FTIR spectrum, which is characteristic of a nitrile functional group. This band is typically weaker in the Raman spectrum.
Guanidine Group (C=N and N-H) : The C=N stretching vibration of the guanidine core would likely appear in the 1600-1680 cm⁻¹ region. The N-H stretching vibrations would be observed as broad bands in the 3100-3500 cm⁻¹ region, while N-H bending vibrations would be found around 1550-1650 cm⁻¹, potentially overlapping with the C=N stretch.
Alkyl Groups (C-H) : The C-H stretching vibrations of the butyl chains would be prominent in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear in the 1350-1470 cm⁻¹ range.
Predicted Vibrational Spectroscopy Data for Guanidine, 3-cyano-1,1-dibutyl-
| Functional Group | Predicted FTIR/Raman Frequency Range (cm⁻¹) | Vibrational Mode |
| N-H | 3100-3500 | Stretching |
| C-H (alkyl) | 2850-3000 | Stretching |
| C≡N (cyano) | 2200-2260 | Stretching |
| C=N (guanidine) | 1600-1680 | Stretching |
| N-H | 1550-1650 | Bending |
| C-H (alkyl) | 1350-1470 | Bending |
The complementary nature of FTIR and Raman spectroscopy can be particularly useful. For instance, the symmetric vibrations of the molecule may be more intense in the Raman spectrum, while asymmetric and polar vibrations are typically stronger in the FTIR spectrum.
Characterization of Functional Groups and Intermolecular Hydrogen Bonding
The molecular structure of Guanidine, 3-cyano-1,1-dibutyl- is characterized by several key functional groups, including the guanidine core, a cyano group, and two butyl substituents. Spectroscopic methods are instrumental in identifying and characterizing these groups and the interactions between them.
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrations of the functional groups present in the molecule. For instance, the IR spectra of related cyano-guanidine compounds show distinct peaks corresponding to the nitrile (C≡N) and C=N stretching vibrations. mdpi.com The N-H stretching vibrations of the guanidine group are also readily observable. mdpi.com The positions of these bands can be influenced by the molecular environment and intermolecular interactions.
Intermolecular hydrogen bonding plays a significant role in the structure and properties of guanidine derivatives. nih.govmdpi.com These interactions, primarily involving the N-H groups of the guanidine moiety as donors and the nitrogen atom of the cyano group or other acceptor sites as acceptors, can be studied using various spectroscopic techniques. The formation of hydrogen bonds typically leads to a red shift (a shift to lower wavenumbers) of the N-H stretching vibrations in the IR spectrum. mdpi.com The quasi-atomic orbital (QUAO) bonding analysis is a theoretical method that can be used to rigorously study intramolecular hydrogen bonding by directly accessing information from the molecular wave function. nih.gov This analysis can determine variables that affect the strength of intramolecular hydrogen bonds, such as kinetic bond orders, QUAO populations, and QUAO hybridizations. nih.gov
The following table summarizes the expected IR absorption frequencies for the key functional groups in Guanidine, 3-cyano-1,1-dibutyl-.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretching | ~2200-2260 |
| Guanidine (C=N) | Stretching | ~1637-1655 mdpi.com |
| Guanidine (N-H) | Stretching | ~3432-3529 mdpi.com |
| Alkyl (C-H) | Stretching | ~2850-2960 |
Note: The exact positions of the absorption bands can vary depending on the specific molecular environment and intermolecular interactions.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information about the crystal structure.
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule, including the absolute configuration of chiral centers. researchgate.netrigaku.com For a molecule like Guanidine, 3-cyano-1,1-dibutyl-, which may exist as different stereoisomers if chiral centers are present in its derivatives, SCXRD provides an unambiguous determination of the relative and absolute stereochemistry. researchgate.netnih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. nih.gov For chiral molecules, the determination of absolute stereochemistry is often achieved by analyzing the anomalous dispersion effects of the scattered X-rays, which can be quantified using parameters like the Flack parameter. researchgate.net
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a solid sample. researchgate.netyoutube.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. youtube.com The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline phase. youtube.com PXRD is particularly useful for:
Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns allows for the identification of the crystalline form of the compound.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns. youtube.com
Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample. researchgate.net Amorphous materials, lacking long-range order, will produce a broad, diffuse halo instead of sharp peaks.
The table below outlines the key differences between SCXRD and PXRD in the context of analyzing Guanidine, 3-cyano-1,1-dibutyl-.
| Feature | Single Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | Single, well-ordered crystal | Polycrystalline powder |
| Information Obtained | Precise 3D atomic structure, bond lengths, bond angles, absolute stereochemistry researchgate.netrigaku.com | Crystalline phase identification, polymorph analysis, degree of crystallinity researchgate.netyoutube.com |
| Primary Application | Absolute structure determination rigaku.com | Routine analysis and quality control |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of Guanidine, 3-cyano-1,1-dibutyl- and for separating it from impurities or related compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile and thermally labile compounds like guanidine derivatives. nih.govnih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For guanidine compounds, which are basic and polar, reversed-phase HPLC and ion-exchange chromatography are commonly employed. nih.govsielc.com
A typical HPLC method for a cyano-guanidine derivative would involve:
Column: A C18 reversed-phase column is often used. nih.govresearchgate.net
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. researchgate.net
Detection: UV detection is common, as the guanidine and cyano groups exhibit UV absorbance. sielc.comnih.gov The detection wavelength is chosen to maximize the sensitivity for the analyte of interest. vliz.be
HPLC can be used to determine the percentage purity of a sample by integrating the peak area of the main component and any impurities. nih.gov The method can be validated to ensure its accuracy, precision, linearity, and sensitivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.com While guanidines themselves are generally not volatile enough for direct GC analysis, they can be analyzed after conversion to more volatile derivatives. sigmaaldrich.comresearchgate.net
The process typically involves:
Derivatization: The guanidine compound is reacted with a derivatizing agent to create a more volatile and thermally stable product. sigmaaldrich.com Common derivatization methods include silylation. nih.govyoutube.com
GC Separation: The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase in a capillary column. mdpi.com
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. hmdb.ca
GC-MS is particularly useful for identifying and quantifying volatile impurities or degradation products that may be present in a sample of Guanidine, 3-cyano-1,1-dibutyl-.
The following table provides a comparative overview of HPLC and GC-MS for the analysis of Guanidine, 3-cyano-1,1-dibutyl-.
| Analytical Technique | Principle | Applicability to Guanidine, 3-cyano-1,1-dibutyl- | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Direct analysis of the compound. nih.gov | Purity, quantitative analysis of the main component and non-volatile impurities. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Analysis of volatile derivatives. sigmaaldrich.com | Identification and quantification of volatile impurities and degradation products. |
Future Research Horizons for 3-cyano-1,1-dibutylguanidine: A Prospective Analysis
As a unique molecular scaffold, 3-cyano-1,1-dibutylguanidine stands at the precipice of significant scientific exploration. While dedicated research on this specific compound remains nascent, the broader field of guanidine chemistry provides a fertile ground for predicting future research trajectories. This article outlines prospective research avenues for 3-cyano-1,1-dibutylguanidine, focusing on sustainable synthesis, novel applications, and a deeper mechanistic understanding.
Q & A
Q. What are the established synthetic routes for 3-cyano-1,1-dibutylguanidine, and what analytical techniques are critical for verifying its purity and structural integrity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, guanidine derivatives can be synthesized by reacting cyanamide with dibutylamine under acidic conditions. A key protocol involves dissolving intermediates in methanol, followed by dropwise addition of HCl–methanol to precipitate the product, which is recrystallized from ethanol for purification . Critical analytical techniques include:
- Elemental Analysis (e.g., C, H, N content verification to confirm stoichiometry).
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR to resolve butyl and cyano groups).
- High-Performance Liquid Chromatography (HPLC) to assess purity (>97% threshold for research-grade compounds) .
Q. How should researchers characterize the stability of 3-cyano-1,1-dibutylguanidine under varying storage conditions?
- Methodological Answer : Stability studies should involve:
- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
- Longitudinal Stability Assays under controlled humidity, temperature (e.g., 4°C vs. room temperature), and light exposure.
- Mass Spectrometry (MS) to detect degradation byproducts. For guanidine derivatives, degradation via hydrolysis of the cyano group is a common concern, necessitating inert-atmosphere storage .
Q. What are the primary applications of 3-cyano-1,1-dibutylguanidine in molecular biology or biochemistry?
- Methodological Answer : While not directly studied in the evidence, analogous guanidine compounds (e.g., guanidine thiocyanate) are used for:
- Protein Denaturation : Disrupting secondary structures to inactivate RNases during RNA extraction.
- Nucleic Acid Stabilization : Preserving mRNA integrity in lysates via chaotropic effects.
Researchers should validate its utility through pilot experiments comparing efficiency with established guanidine salts .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 3-cyano-1,1-dibutylguanidine while minimizing side-product formation?
- Methodological Answer : Optimization strategies include:
- Reaction Kinetic Studies : Varying stoichiometry of cyanamide and dibutylamine to identify ideal molar ratios.
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate condensation.
- Solvent Optimization : Using aprotic solvents (e.g., DMF) to reduce hydrolysis of intermediates.
Post-synthesis, employ preparative HPLC or column chromatography to isolate the target compound from byproducts like unreacted amines or cyanamide dimers .
Q. What strategies are effective for resolving contradictions in reported biological activity data for 3-cyano-1,1-dibutylguanidine across experimental models?
- Methodological Answer : Contradictions may arise from assay-specific variables. Mitigation approaches include:
- Comparative Bioassays : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines).
- Structural-Activity Relationship (SAR) Analysis : Compare activity of 3-cyano-1,1-dibutylguanidine with analogs (e.g., 1-benzyl derivatives) to identify critical functional groups.
- Molecular Docking : Use computational models to predict interactions with biological targets (e.g., bacterial enzymes or glycation pathways) .
Q. How can researchers investigate the environmental fate or metabolic pathways of 3-cyano-1,1-dibutylguanidine in biological systems?
- Methodological Answer : Advanced methodologies include:
- Isotopic Labeling : Track metabolic breakdown using ¹⁴C-labeled guanidine derivatives.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identify metabolites in in vitro hepatic microsomal assays.
- Ecotoxicity Studies : Assess biodegradation in soil/water systems via microbial community analysis .
Data Analysis & Experimental Design
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies of 3-cyano-1,1-dibutylguanidine?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC₅₀/LC₅₀ values. Validate assumptions with:
Q. How should researchers design experiments to evaluate the interaction of 3-cyano-1,1-dibutylguanidine with nucleic acids or proteins?
- Methodological Answer : Employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
